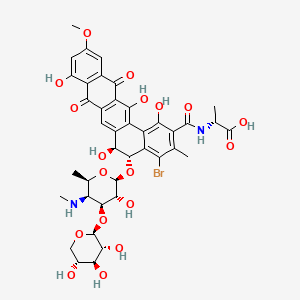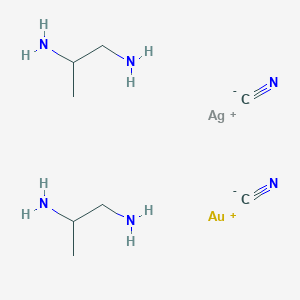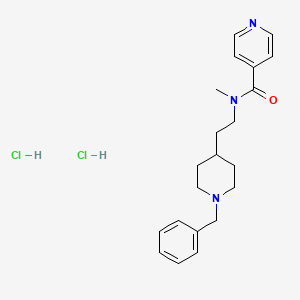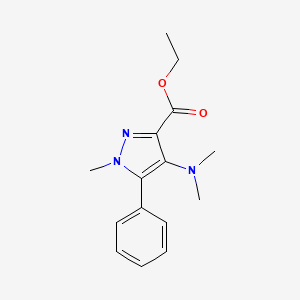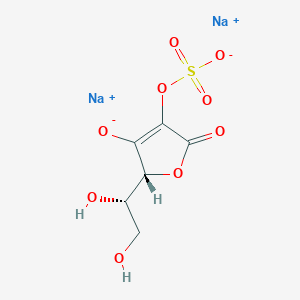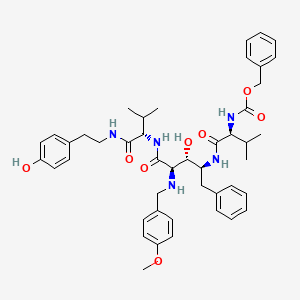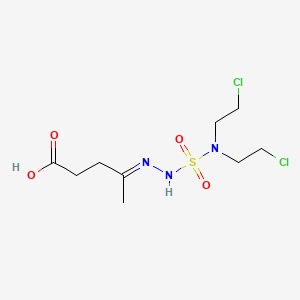
Levulinic acid, 4-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 2293969 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
The preparation of BRN 2293969 involves several synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 2293969 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
BRN 2293969 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of BRN 2293969 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
BRN 2293969 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound has similar structural features and chemical properties.
2-Hydroxyisopinocampheol: This compound shares some common synthetic routes and reaction conditions.
BRN 2293969 stands out due to its specific applications and unique properties that make it valuable in various scientific fields.
Propriétés
Numéro CAS |
90948-83-7 |
|---|---|
Formule moléculaire |
C9H17Cl2N3O4S |
Poids moléculaire |
334.22 g/mol |
Nom IUPAC |
(4E)-4-[bis(2-chloroethyl)sulfamoylhydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C9H17Cl2N3O4S/c1-8(2-3-9(15)16)12-13-19(17,18)14(6-4-10)7-5-11/h13H,2-7H2,1H3,(H,15,16)/b12-8+ |
Clé InChI |
AHPNIEOGXPHJNF-XYOKQWHBSA-N |
SMILES isomérique |
C/C(=N\NS(=O)(=O)N(CCCl)CCCl)/CCC(=O)O |
SMILES canonique |
CC(=NNS(=O)(=O)N(CCCl)CCCl)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


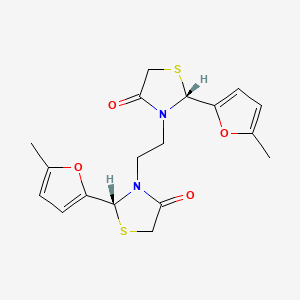


![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)

